molecular formula C14H25Br B8424352 1-Bromotetradec-1-yne CAS No. 13958-33-3

1-Bromotetradec-1-yne

Cat. No.: B8424352
CAS No.: 13958-33-3
M. Wt: 273.25 g/mol
InChI Key: OQZQKNQZFBAMGF-UHFFFAOYSA-N
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Description

1-Bromotetradec-1-yne is a terminal bromoalkyne with the molecular formula C₁₄H₂₅Br. Structurally, it consists of a 14-carbon chain with a bromine atom and a triple bond at the first carbon (Figure 1). Terminal alkynes like this compound are highly reactive due to the electron-withdrawing effect of the triple bond, which polarizes the C-Br bond, facilitating nucleophilic substitution or elimination reactions. While direct experimental data for this compound are scarce in the provided evidence, its properties can be extrapolated from shorter-chain analogs like 1-bromohex-1-yne (C₆H₉Br) and bromoalkanes such as 1-bromopentane (C₅H₁₁Br) .

Properties

CAS No.

13958-33-3

Molecular Formula

C14H25Br

Molecular Weight

273.25 g/mol

IUPAC Name

1-bromotetradec-1-yne

InChI

InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-12H2,1H3

InChI Key

OQZQKNQZFBAMGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromotetradec-1-yne with structurally related brominated hydrocarbons:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Structural Feature
This compound C₁₄H₂₅Br 273.24 (calculated) Not reported Low (hydrophobic chain) Terminal alkyne, C-Br bond
1-Bromohex-1-yne C₆H₉Br 161.042 Not reported Moderate Shorter chain, terminal alkyne
1-Bromopentane C₅H₁₁Br 151.05 129–130 Low Bromoalkane (single bond)
1-Bromoundecane C₁₁H₂₃Br 235.20 240–242 Very low Long-chain bromoalkane

Key Observations :

  • Chain Length : Longer chains (e.g., C₁₄ vs. C₆) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.
  • Triple Bond vs. Single Bond : Bromoalkynes exhibit higher reactivity than bromoalkanes due to the sp-hybridized carbon’s electronegativity, which enhances the leaving group ability of Br⁻.
  • Boiling Points : Bromoalkanes generally have higher boiling points than bromoalkynes of similar chain length due to stronger van der Waals forces in saturated hydrocarbons.
Nucleophilic Substitution
  • This compound: Predicted to undergo Sonogashira coupling or elimination reactions, forming extended conjugated systems.
  • 1-Bromohex-1-yne : Used in cross-coupling reactions to synthesize alkynylated pharmaceuticals or polymers .
  • 1-Bromopentane : Primarily undergoes SN2 reactions (e.g., Grignard reagent formation) due to its saturated structure .
Stability and Hazard Considerations
  • Bromoalkynes : The triple bond increases susceptibility to polymerization or explosive decomposition under heat or light, necessitating storage in inert atmospheres.
  • Bromoalkanes : Less reactive but still hazardous; 1-bromopentane requires precautions against skin/eye contact and inhalation .

Analytical Characterization

This compound can be characterized using techniques similar to those in for brominated indoles:

  • ¹H/¹³C-NMR: The terminal alkyne proton (δH ~2.0–3.0 ppm) and quaternary sp-carbon (δC ~70–90 ppm) are diagnostic .
  • Mass Spectrometry : HRESIMS would confirm the molecular formula via isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) .

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